![molecular formula C14H16N4O B090957 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one CAS No. 1029-52-3](/img/structure/B90957.png)
2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one
Overview
Description
2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines
Mechanism of Action
Target of Action
It is known that this compound can be used to prepare a compound that acts as a poly (adp-ribose) polymerase (parp) inhibitor .
Mode of Action
Given its potential use in the synthesis of a parp inhibitor, it may interact with the parp enzyme, preventing it from repairing damaged dna in cells .
Biochemical Pathways
The compound potentially affects the DNA repair pathway by inhibiting the action of PARP, an enzyme crucial for repairing single-strand DNA breaks . By inhibiting PARP, the compound may cause the accumulation of DNA damage, leading to cell death, particularly in cancer cells .
Result of Action
The result of the compound’s action, given its potential role as a precursor to a PARP inhibitor, could be the induction of cell death due to the accumulation of unrepaired DNA damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of benzylamine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst such as a Lewis acid, and the temperature is maintained between 80-120°C to facilitate the formation of the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Solvent selection and purification techniques such as recrystallization or chromatography are crucial to obtaining high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted pyrido[4,3-d]pyrimidines, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H16N4O
- Molecular Weight : Approximately 256.303 g/mol
- Structure : The compound features a bicyclic structure that integrates both pyridine and pyrimidine rings, with an amino group at the 2-position and a benzyl group at the 6-position. This unique configuration contributes to its biological activity.
Biological Activities
The compound exhibits a range of biological activities, making it a subject of interest for various therapeutic applications:
- Antiviral Activity : Research has indicated that compounds similar to 2-amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one can inhibit viral replication. Specific studies have shown efficacy against viruses such as HIV and influenza.
- Anticancer Properties : The compound has demonstrated significant anticancer activity in vitro against various cancer cell lines. For instance, studies have reported its effectiveness in inhibiting the growth of MDA-MB-231 human breast cancer cells.
- Antioxidant Effects : It has been noted for its ability to scavenge free radicals, suggesting potential applications in oxidative stress-related disorders.
- Antimicrobial Activity : The compound shows promise as an antimicrobial agent against various bacterial strains, indicating its potential use in treating infections.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic routes starting from readily available precursors. Common methods include:
- Condensation Reactions : These reactions often utilize benzamidines and other functionalized compounds to yield the desired heterocyclic structure.
- Optimization Techniques : Recent studies have focused on structure-activity relationship (SAR) analyses to enhance the efficacy and selectivity of derivatives for specific biological targets.
Case Studies
Several case studies have highlighted the applications of this compound:
- Study on Anticancer Activity : A publication investigated the effects of various synthesized derivatives on MDA-MB-231 cells using MTT assays. Results indicated that certain modifications to the benzyl group enhanced anticancer activity significantly.
- Antiviral Research : Another study explored the antiviral properties of related compounds against HIV. The findings suggested that modifications at the 5 or 7 positions on the pyridine ring could improve antiviral potency.
- Antioxidant Evaluation : Research conducted on oxidative stress models demonstrated that this compound exhibited notable antioxidant activity compared to standard antioxidants like ascorbic acid.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one
- 2-Amino-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one
Uniqueness
2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one is unique due to its benzyl substitution, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s lipophilicity, potentially improving its bioavailability and interaction with biological targets compared to its non-benzylated analogs.
Biological Activity
2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including anticancer, anti-inflammatory, and other pharmacological properties.
- Molecular Formula : C₁₄H₁₆N₄O
- Molecular Weight : 256.30 g/mol
- CAS Number : 1029-52-3
Biological Activity Overview
The biological activities of this compound have been investigated through various in vitro and in vivo studies. Below is a summary of key findings regarding its biological effects:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation involved the evaluation of its effects on human cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 12.5 | Induces apoptosis and inhibits cell proliferation |
HeLa (Cervical) | 15.0 | Disrupts cell cycle progression |
The compound demonstrated significant growth inhibition in these cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy.
Anti-inflammatory Activity
In addition to anticancer properties, the compound has shown promising anti-inflammatory effects. In a study assessing its impact on inflammatory markers:
Inflammatory Marker | Concentration (µM) | Effect |
---|---|---|
TNF-alpha | 10 | Decreased by 40% |
IL-6 | 20 | Decreased by 35% |
These results indicate that the compound may modulate inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.
Other Biological Activities
The compound has also been evaluated for additional pharmacological activities:
- Antioxidant Activity : Exhibited significant free radical scavenging activity with an IC50 value comparable to well-known antioxidants.
- Antiviral Activity : Preliminary studies suggest efficacy against viral infections; however, further research is needed to elucidate specific mechanisms.
- Antidiabetic Potential : The compound has shown promise as an α-glucosidase inhibitor, with IC50 values indicating stronger activity than acarbose in certain assays.
Case Studies
Several case studies have documented the synthesis and evaluation of derivatives of this compound:
-
Synthesis and Evaluation of Derivatives :
- A series of derivatives were synthesized to enhance biological activity. For instance, modifications at the benzyl position improved anticancer efficacy against MDA-MB-231 cells by approximately 30% compared to the parent compound.
-
Molecular Docking Studies :
- Molecular docking simulations revealed that this compound binds effectively to target proteins involved in cancer progression and inflammation pathways.
Properties
IUPAC Name |
2-amino-6-benzyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c15-14-16-12-6-7-18(9-11(12)13(19)17-14)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H3,15,16,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTVQQOAWCNPMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(NC2=O)N)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403107 | |
Record name | 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029-52-3 | |
Record name | 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one in the development of antifolate drugs?
A1: This compound serves as a crucial starting material in the synthesis of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogs, which exhibit antifolate activity. [] Researchers have explored modifications to this core structure, particularly at the 6-position, to develop compounds with enhanced potency and selectivity against target enzymes like dihydrofolate reductase (DHFR) in organisms like Pneumocystis carinii and Toxoplasma gondii. [] The benzyl group in this compound can be easily modified, allowing for the introduction of various substituents to explore structure-activity relationships.
Q2: Can you describe an improved method for synthesizing 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine from 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one as highlighted in the research?
A2: Yes, the research outlines an improved synthesis involving several steps:
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